20beta-Dihydrocortisone O-Acetate is a synthetic derivative of hydrocortisone, classified under glucocorticoids, which are steroid hormones that play a crucial role in regulating metabolism, immune response, and inflammation. The compound is known for its anti-inflammatory properties and is used in various therapeutic applications. Its structure includes an acetate group that enhances its stability and bioavailability compared to hydrocortisone.
20beta-Dihydrocortisone O-Acetate is synthesized from natural corticosteroids, particularly hydrocortisone, through chemical modifications. It is not commonly found in nature but can be produced in laboratories for research and medical purposes.
This compound falls under the category of organic compounds known as steroids, specifically within the subclass of glucocorticoids and mineralocorticoids. It acts primarily as an anti-inflammatory agent and is utilized in treating conditions such as allergies, autoimmune diseases, and other inflammatory disorders.
The synthesis of 20beta-Dihydrocortisone O-Acetate typically involves several chemical reactions starting from hydrocortisone or its derivatives. Key steps in the synthesis include:
These steps are conducted under controlled conditions to ensure high yield and purity of the final product, with reported yields exceeding 80% and purity levels above 98.5% as determined by high-performance liquid chromatography .
The molecular formula of 20beta-Dihydrocortisone O-Acetate is , with a molecular weight of approximately 404.497 g/mol . The structure features:
The chemical reactivity of 20beta-Dihydrocortisone O-Acetate includes:
The synthesis often employs reagents such as potassium acetate and glacial acetic acid under controlled temperatures to facilitate the acetylation process . The reactions are typically monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure product quality.
20beta-Dihydrocortisone O-Acetate exerts its effects primarily through interaction with glucocorticoid receptors in target cells. Upon binding:
Studies have shown that glucocorticoids like 20beta-Dihydrocortisone O-Acetate can significantly reduce markers of inflammation in various models, highlighting their therapeutic potential in inflammatory conditions .
20beta-Dihydrocortisone O-Acetate has several scientific uses:
20β-Dihydrocortisone O-Acetate is characterized by two key structural modifications to the endogenous corticosteroid cortisone: (1) reduction of the C20 ketone to a 20β-hydroxy group, and (2) acetylation of the 21-hydroxy group. The stereochemistry at C20 is a critical determinant of biological activity, as the β-orientation of the hydroxyl group creates a distinct three-dimensional configuration compared to the α-isomer. This 20β configuration positions the hydroxyl group in the equatorial plane of the steroid's β-ring fusion, enhancing hydrogen-bonding potential with glucocorticoid receptor (GR) residues [4] [7].
Crystallographic analyses reveal that the 20β-hydroxy modification stabilizes the C20-C21 diol motif in a conformation that mimics the active enol form of cortisol. Unlike cortisone, which requires 11β-hydroxysteroid dehydrogenase (11β-HSD) conversion to cortisol for GR activation, the 20β-reduced derivative bypasses this activation step. However, the absence of the C11 hydroxyl group in 20β-dihydrocortisone fundamentally alters its receptor binding profile compared to cortisol, resulting in significantly attenuated glucocorticoid activity [4] [6] [7].
Table 1: Hydrogen Bonding Interactions of Cortisone Derivatives
Compound | C3 Carbonyl | C11 Carbonyl | C20/C21 Motif | Receptor Binding Affinity |
---|---|---|---|---|
Cortisol | H-bond acceptor | H-bond donor (11β-OH) | -CH₂OH (H-bond donor) | High |
Cortisone | H-bond acceptor | H-bond acceptor | -CO-CH₂OH | Low (inactive precursor) |
20β-Dihydrocortisone | H-bond acceptor | H-bond acceptor | -CH(OH)CH₂OH (β-OH donor) | Moderate |
20β-Dihydrocortisone O-Acetate | H-bond acceptor | H-bond acceptor | -CH(OH)CH₂OC(O)CH₃ | Variable (enhanced membrane permeability) |
The reduction of cortisone at C20 represents a minor metabolic pathway in mammals compared to the well-characterized A-ring reduction (tetrahydrocortisone formation). 20β-Dihydrocortisone (Reichstein's substance U) occurs endogenously as a urinary metabolite, though at substantially lower concentrations than the predominant 5α/5β-tetrahydro metabolites [3] [7]. This metabolic pathway is catalyzed by hepatic and extrahepatic 20β-hydroxysteroid dehydrogenases (20β-HSDH), enzymes that belong to the aldo-keto reductase (AKR) superfamily. These enzymes demonstrate strict stereospecificity, producing exclusively the 20β-hydroxy isomer rather than the 20α-epimer [3] [6].
Comparative metabolic studies indicate that 20β-reduction significantly alters the biological half-life of cortisone derivatives. Unlike A-ring reduced metabolites that undergo rapid glucuronidation and renal excretion, 20β-dihydro metabolites retain the conjugated Δ⁴-3-keto system necessary for GR interactions. However, the introduction of the 20β-hydroxy group creates a steric hindrance that impedes oxidoreductase binding, thereby slowing further metabolic degradation. Recent microbiome research using the MDM-Screen platform has revealed that gut microbial communities exhibit substantial inter-individual variability in their capacity to perform 20β-reduction of cortisone derivatives, potentially influencing local tissue exposure to these metabolites [3].
Table 2: Metabolic Fate of Cortisone Derivatives
Metabolic Reaction | Primary Location | Major Product | Biological Consequence |
---|---|---|---|
11β-HSD reduction | Liver, kidney, glucocorticoid target tissues | Cortisol | Activation to GR agonist |
5α/5β-Reduction | Liver | Tetrahydrocortisone | Inactivation and excretion |
20α-Reduction | Liver, reproductive tissues | 20α-Dihydrocortisone | Variable activity |
20β-Reduction | Liver, microbiome | 20β-Dihydrocortisone | Reduced GR affinity, slower clearance |
Acetylation of the 21-hydroxyl group in 20β-dihydrocortisone creates a prodrug with modified physicochemical properties and biodistribution. The 21-O-acetyl moiety serves as a lipophilic promoter that significantly enhances transcellular permeability compared to the polar diol structure of the parent 20β-dihydrocortisone. This modification increases calculated logP by approximately 1.5 units, facilitating passive diffusion through lipid bilayers [4] [10]. Intracellular esterases subsequently hydrolyze the acetate group, regenerating the active 21-hydroxy compound within tissues.
Structure-activity relationship studies of steroidal esters demonstrate that acetylation at the 21-position preserves the hydrogen-bonding capacity of the adjacent 20β-hydroxy group while temporarily masking the highly polar 21-hydroxymethyl terminus. This strategic modification enhances topical bioavailability and prolongs local residence time by reducing aqueous solubility. Additionally, the acetyl group creates steric protection against first-pass oxidoreductases, particularly 11β-HSD2, which would otherwise inactivate the compound in mineralocorticoid-responsive tissues [5] [6].
Recent investigations into steroidal sirtuin modulators have revealed that acetylated steroid scaffolds may exhibit off-target effects on NAD⁺-dependent deacetylases. Molecular docking simulations suggest that 21-O-acetyl steroids can occupy the substrate-binding cleft of Sirt2 through interactions between the steroidal backbone and the enzyme's hydrophobic cavity. This unexpected cross-reactivity suggests potential pleiotropic effects that extend beyond classical glucocorticoid signaling pathways [9].
Table 3: Impact of Chemical Modifications on Corticosteroid Properties
Structural Feature | Chemical Rationale | Functional Consequence |
---|---|---|
20β-Hydroxy group | Stereospecific reduction of C20 ketone | Stabilizes β-side chain conformation; creates H-bond donor site; reduces affinity but increases specificity for GR isoforms |
21-Acetyl ester | Esterification of primary alcohol | Increases lipophilicity (logP +1.5); enhances membrane permeability; creates prodrug requiring esterase activation |
Δ⁴-3-keto system | Preservation of conjugated system | Maintains structural mimicry of endogenous glucocorticoids; allows for GR binding despite other modifications |
C11 ketone | Absence of 11β-hydroxyl group | Prevents activation through 11-ketoreduction; avoids mineralocorticoid receptor cross-reactivity |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: